molecular formula C7H3F3O3 B2770017 2,3,5-Trifluoro-4-hydroxybenzoic acid CAS No. 156839-10-0

2,3,5-Trifluoro-4-hydroxybenzoic acid

Cat. No.: B2770017
CAS No.: 156839-10-0
M. Wt: 192.093
InChI Key: FKTSVSIMQRELDT-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H3F3O3 and its molecular weight is 192.093. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trifluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTSVSIMQRELDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2,3,5-Trifluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 2,3,5-Trifluoro-4-hydroxybenzoic acid , a specialized fluorinated intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly quinolone antibiotics and enzyme inhibitors.

Chemical Identity & Structural Architecture[1][2]

This compound is a polyfluorinated aromatic acid characterized by a benzoic acid core substituted with three fluorine atoms and a hydroxyl group. Its specific substitution pattern—fluorines at positions 2, 3, and 5, and a hydroxyl group at position 4—imparts unique electronic properties, making it a critical "scaffold" for medicinal chemistry. The electron-withdrawing nature of the fluorine atoms significantly alters the acidity and lipophilicity compared to non-fluorinated analogues.

Parameter Details
CAS Number 156839-10-0
IUPAC Name This compound
Synonyms 4-Hydroxy-2,3,5-trifluorobenzoic acid; 4-Carboxy-2,3,6-trifluorophenol
Molecular Formula

Molecular Weight 192.09 g/mol
SMILES OC1=C(F)C(F)=C(C(=O)O)C=C1F
InChI Key FKTSVSIMQRELDT-UHFFFAOYSA-N

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) predictions.

Fundamental Constants
PropertyValue / RangeContext
Physical State Solid (Crystalline Powder)White to off-white appearance.[1]
Melting Point 159 – 161 °C Experimental value [1].
Boiling Point >300 °C (Predicted)Decomposes prior to boiling at atm pressure.
Density ~1.7 g/cm³ (Predicted)High density due to trifluorination.
Acidity (pKa) & Ionization

The compound possesses two ionizable protons: the carboxylic acid (


) and the phenolic hydroxyl (

).
  • 
     (Carboxyl): 3.2 – 3.6 (Estimated) 
    
    • Mechanism:[2] The ortho-fluorine at position 2 exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and increasing acidity relative to benzoic acid (pKa 4.2). This is slightly mitigated by the resonance donation (+R) of the para-hydroxyl group.

  • 
     (Phenol): 6.0 – 6.5 (Estimated) 
    
    • Mechanism:[2] The fluorine atoms at positions 3 and 5 (ortho to the hydroxyl) withdraw electron density, significantly increasing the acidity of the phenol compared to unsubstituted phenol (pKa 10). It is less acidic than 2,3,5,6-tetrafluorophenol (pKa 5.7) [2].

Solubility Profile
  • Water: Low solubility in acidic media (< 1 mg/mL). High solubility in alkaline buffers (pH > 7) due to dianion formation.

  • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol). Moderate solubility in Ethyl Acetate.

Spectral Characterization

Accurate identification relies on specific NMR and MS signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~7.3 – 7.8 ppm (1H, ddd):  The single aromatic proton at position 6 (
      
      
      
      ). It appears as a complex multiplet (doublet of doublets of doublets) due to coupling with three chemically distinct fluorine atoms (
      
      
      ortho,
      
      
      meta,
      
      
      para).
    • 
       ~10.0 – 11.0 ppm (1H, br s):  Phenolic 
      
      
      
      (Exchangeable with
      
      
      ).
    • 
       ~12.0 – 13.5 ppm (1H, br s):  Carboxylic 
      
      
      
      (Exchangeable with
      
      
      ).
  • 
     NMR: 
    
    • Three distinct signals in the range of -120 to -160 ppm , corresponding to the inequivalent fluorines at C2, C3, and C5.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Primary Ion:

    
     at m/z 191.0 .
    
  • Fragmentation: Loss of

    
     (M-44) is a common fragmentation pathway for benzoic acids.
    

Synthesis & Manufacturing Protocol

The primary synthetic route involves the Nucleophilic Aromatic Substitution (


)  of 2,3,4,5-tetrafluorobenzoic acid. This method exploits the activation of the C4-position by the para-carboxyl group [3].
Reaction Scheme

The reaction proceeds via the selective displacement of the fluorine atom at the 4-position by a hydroxide ion.

Synthesis SM 2,3,4,5-Tetrafluorobenzoic Acid (Starting Material) Int Intermediate: Sodium 2,3,5-trifluoro-4-oxidobenzoate SM->Int S_NAr (12-14h) Reagent NaOH (aq) Reflux, 100°C Product This compound (Product) Int->Product Protonation Acid Acidification (HCl, pH < 1)

Figure 1: Synthetic pathway via selective hydrolysis of tetrafluorobenzoic acid.

Detailed Methodology
  • Reagent Prep: Dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in water.

  • Basification: Add Sodium Hydroxide (4.0 – 5.0 eq) to the suspension. The excess base is required to neutralize the carboxylic acid, deprotonate the phenol (product), and act as the nucleophile.

  • Reaction: Heat the mixture to 100 °C (Reflux) for 12 – 15 hours . Monitor conversion via HPLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add Calcium Chloride (optional fluoride scavenger) if fluoride removal is critical for equipment safety.

    • Acidify carefully with 30% HCl to pH ~1. The product will precipitate.

  • Isolation: Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from water or an ethyl acetate/heptane mixture to yield the target compound (Yield ~70-80%).

Handling, Safety & Stability

GHS Classification: Warning[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Hygroscopic Nature: Store in a tightly sealed container; the compound may absorb moisture.

  • Temperature: Ambient (15-25 °C).

  • Incompatibility: Strong oxidizing agents and strong bases.

Applications in Drug Development

This compound serves as a versatile building block:

  • Quinolone Antibiotics: Used as a scaffold to introduce the trifluorophenyl moiety, enhancing lipophilicity and cell permeability of antibacterial agents [4].

  • Enzyme Inhibitors: Acts as a precursor for inhibitors of HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13), a target for non-alcoholic fatty liver disease (NAFLD) treatment [5].

  • Bioimaging Probes: Derivatives are used to synthesize quenched activity-based probes (qABPs) for imaging cysteine cathepsin activity [2].

References
  • Sigma-Aldrich. Product Specification: 4-Hydroxy-2,3,5-trifluorobenzoic acid (CAS 156839-10-0).Link

  • Verdoes, M., et al. (2013).[4] "An improved quenched fluorescent probe for imaging of cysteine cathepsin activity."[4] Journal of the American Chemical Society, 135(39), 14726–14730.[4] Link

  • Lantzsch, R., et al. (1995). "Process for the preparation of 4-hydroxy-2,3,5-trifluorobenzoic acid." U.S. Patent 5,446,198. Link

  • Zhang, J., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 44(11). Link

  • Vertex Pharmaceuticals. (2024).[5] "HSD17B13 Inhibitors and/or Degraders." U.S. Patent Application 20240238425. Link

Sources

2,3,5-Trifluoro-4-hydroxybenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3,5-Trifluoro-4-hydroxybenzoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 156839-10-0), a key fluorinated building block for advanced chemical synthesis. The document details its physicochemical properties, a validated synthesis protocol, and its applications, particularly for professionals in research, and drug development. Emphasis is placed on the rationale behind its synthetic pathway and its utility as a versatile intermediate. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a specialized aromatic organic compound. As a trifluorinated derivative of 4-hydroxybenzoic acid, it belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. These alterations often include increased metabolic stability, enhanced binding affinity to protein targets, and modified acidity, which are highly desirable attributes in the design of novel pharmaceuticals and advanced materials.

This guide serves as a technical resource for scientists and researchers, offering detailed information on the synthesis, properties, and potential applications of this versatile chemical intermediate.

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 156839-10-0[1]
Molecular Formula C₇H₃F₃O₃[1]
Molecular Weight 192.09 g/mol [1]
Synonyms 4-Hydroxy-2,3,5-trifluorobenzoic acid, 4-Carboxy-2,3,6-trifluorophenol[2]
Appearance Solid
Boiling Point 159-161 °C
SMILES O=C(O)C1=CC(F)=C(O)C(F)=C1F[1]
InChI 1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13)
InChIKey FKTSVSIMQRELDT-UHFFFAOYSA-N

Synthesis Protocol

The preparation of this compound can be achieved through the nucleophilic aromatic substitution of a fluorine atom on a more heavily fluorinated precursor. A robust method involves the selective hydrolysis of 2,3,4,5-tetrafluorobenzoic acid.[3]

Principle of the Reaction

This synthesis leverages the electron-withdrawing nature of the fluorine atoms and the carboxylate group, which activate the aromatic ring for nucleophilic attack. The fluorine atom at the C4 position (para to the carboxyl group) is the most susceptible to substitution by a hydroxyl group. The reaction is typically carried out in an aqueous basic solution at an elevated temperature. The use of a strong base, such as sodium hydroxide, provides the hydroxide nucleophile and also deprotonates the carboxylic acid, forming a water-soluble salt.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and sodium hydroxide (4.0 eq) in water.

  • Heating: Heat the resulting solution to 100°C.

  • Reaction Monitoring: Stir the mixture at this temperature for 12-15 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) to confirm the consumption of the starting material.

  • Work-up (Fluoride Scavenging): After the reaction is complete, add a fluoride scavenger such as calcium chloride (CaCl₂). This step is crucial in industrial settings to precipitate the fluoride ions generated during the reaction, simplifying waste management and reducing corrosion.

  • Acidification: Adjust the pH of the mixture to 1 using 30% hydrochloric acid (HCl). This protonates the carboxylate and phenoxide groups to yield the free this compound, which will precipitate out of the aqueous solution.

  • Isolation: The product can be isolated by continuous extraction with an organic solvent like methyl tert-butyl ether (MTBE), followed by solvent removal under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization to yield the final high-purity compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3,4,5-Tetrafluorobenzoic Acid + NaOH (aq) Reaction Heat to 100°C (12-15 hours) Start->Reaction Nucleophilic Substitution Workup Add CaCl₂ (optional) Acidify with HCl to pH 1 Reaction->Workup Reaction Complete Isolation Continuous Extraction (MTBE) Workup->Isolation Precipitate Formation Purification Recrystallization Isolation->Purification Crude Product End This compound Purification->End Pure Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

While direct biological activity data for this compound is not extensively published, its structural motifs are highly relevant in medicinal chemistry. Its utility primarily lies in its role as a versatile building block for more complex molecules.

The applications of the closely related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, provide strong indications of the potential uses for its trifluoro analog. These areas include:

  • Pharmaceutical Intermediates: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).[4][5] The fluorinated phenyl ring is a common feature in modern drugs, contributing to improved metabolic stability and binding affinity.

  • Enzyme Inhibitors: Hydroxybenzoic acid derivatives are used to prepare inhibitors of key cellular enzymes. For instance, related compounds have been used to synthesize inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes that are targets in cancer therapy.[6]

  • Bioimaging Probes: The unique electronic properties of the fluorinated ring make it a candidate for incorporation into quenched activity-based probes (qABPs). These probes are designed to become fluorescent only after interacting with a specific biological target, such as an enzyme, enabling real-time imaging of biological activity within living cells.[6]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory environment. The following information is derived from available Safety Data Sheets (SDS).[2][7]

  • GHS Classification:

    • Skin Irritation (Category 2)[2]

    • Serious Eye Irritation (Category 2A)[2]

    • Specific target organ toxicity — single exposure (Category 3), Respiratory system[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure that emergency eye wash stations and safety showers are readily accessible.[2]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[2]

    • Handling: Avoid breathing dust, mist, or spray.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

    • Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of high-value molecules. Its fluorinated structure imparts unique properties that are sought after in the fields of drug discovery and materials science. The synthetic route from readily available precursors is well-established, allowing for its reliable production. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties. As research into fluorinated compounds continues to expand, the utility and applications of this compound are poised to grow.

References

  • MilliporeSigma. (n.d.). 4-Hydroxy-2,3,5-trifluorobenzoic acid | 156839-10-0.
  • Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
  • BLD Pharm. (n.d.). 156839-10-0|this compound.
  • Lohmann, D., & Rupp, M. (1995). U.S. Patent No. 5,446,198A. Washington, DC: U.S.
  • Arborpharm. (n.d.). Cas No. 652-34-6 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid.
  • Ossila. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
  • SynQuest Laboratories, Inc. (n.d.). 4-Hydroxy-2,3,5-trifluorobenzoic acid Safety Data Sheet.
  • Fisher Scientific. (2011, May 05). Safety Data Sheet.

Sources

Predicted pKa and acidity of 2,3,5-Trifluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and Predicted pKa of 2,3,5-Trifluoro-4-hydroxybenzoic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical analysis of the acidity of this compound, a substituted aromatic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity, driven by the complex interplay of inductive and resonance effects from its substituents. Furthermore, this document outlines both computational prediction methodologies and established experimental protocols for pKa determination, offering researchers a robust framework for characterizing this and similar molecules.

The Theoretical Framework of Acidity and Substituent Effects

The acidity of a molecule is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa (-logKa). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H+) in an aqueous solution. For a substituted benzoic acid, the stability of the resulting carboxylate anion is the primary determinant of acidity.[1][2][3] Electron-withdrawing groups (EWGs) stabilize this negative charge, increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect.[2][3][4]

The overall influence of a substituent is a combination of two major electronic effects:

  • The Inductive Effect (-I/+I): This is a distance-dependent effect transmitted through sigma (σ) bonds, arising from differences in electronegativity between atoms.[3] Halogens, like fluorine, are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylic acid group.[3]

  • The Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons across the aromatic system. Substituents with lone pairs, such as the hydroxyl (-OH) group, can donate electron density to the ring via resonance (+R effect).

In the case of this compound, these effects are in competition, and their net impact on the molecule's two ionizable protons—the carboxylic acid proton and the phenolic proton—must be considered.

Dissociation Equilibria

This compound has two primary dissociation steps, corresponding to the carboxylic acid and the phenolic hydroxyl group. The first dissociation, and the one associated with the lower pKa, will be from the more acidic carboxylic acid group.

Caption: Dissociation equilibrium of the carboxylic acid group.

Analysis of Substituent Effects in this compound

Fluorine Substituents (Positions 2, 3, 5): The three fluorine atoms are powerful electron-withdrawing groups due to their high electronegativity (-I effect).[3] This effect significantly withdraws electron density from the benzene ring, which in turn pulls density from the carboxylate group. This delocalization and stabilization of the negative charge on the conjugate base make the carboxylic acid much stronger (lower pKa) than unsubstituted benzoic acid.[2][3] The fluorine at the ortho position (position 2) is particularly influential due to the "ortho-effect," a combination of steric and electronic factors that almost always increases the acidity of a benzoic acid derivative.[2]

Hydroxyl Substituent (Position 4): The hydroxyl group has a dual nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+R) due to its lone pairs. In the para position, the +R effect typically dominates, which would destabilize the carboxylate anion and decrease acidity. However, in a heavily fluorinated ring, the strong inductive pull of the fluorine atoms diminishes the electron-donating capacity of the hydroxyl group.

Net Effect on Acidity: The combined, potent -I effect of the three fluorine atoms is expected to overwhelm the +R effect of the para-hydroxyl group. Therefore, this compound is predicted to be a significantly stronger acid than both benzoic acid (pKa ≈ 4.20) and 4-hydroxybenzoic acid (pKa ≈ 4.48).[5][6][7]

Computational Prediction of pKa

Due to the complexity of substituent interactions, in silico methods are invaluable for predicting pKa values, guiding experimental design and prioritization of compounds in drug discovery.[8] These methods range from empirical, database-driven approaches to more computationally intensive quantum mechanics calculations.

  • Machine Learning & Empirical Methods: Software like Schrödinger's Epik and Molecular Discovery's MoKa utilize large datasets of known pKa values to train models.[8][9][10] These programs analyze the input structure, identify ionizable centers, and predict pKa values based on topological and electronic descriptors. Epik, for instance, employs graph convolutional neural networks trained on tens of thousands of compounds to achieve high accuracy, often with a median absolute error of around 0.42 log units.[10]

  • Quantum Mechanics (QM) Methods: Approaches based on Density Functional Theory (DFT) calculate the free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment.[11][12] The pKa is then derived from this free energy value. These physics-based methods can capture subtle electronic effects like intramolecular hydrogen bonding and conformational changes.[13][14]

Predicted pKa Values and Comparison with Analogs

While a precise, experimentally verified pKa for this compound is not readily found in the searched literature, we can establish a strong prediction by comparing it to related compounds. The pKa of the carboxylic acid is of primary interest.

CompoundSubstituentsExperimental pKa (Carboxylic Acid)Predicted pKa (Carboxylic Acid)Reference
Benzoic AcidNone4.20-[5][6]
4-Hydroxybenzoic Acid4-OH4.48-[7]
2-Fluorobenzoic Acid2-F3.46-[15]
3-Fluorobenzoic Acid3-F3.86-[15]
4-Fluorobenzoic Acid4-F4.14-[15]
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid2,3,5,6-F; 4-OH5.3 (Phenol), Acid pKa not specified2.03[16][17]
This compound 2,3,5-F; 4-OH Not Found ~2.5 - 3.0 Expert Estimation

Analysis: The presence of multiple fluorine atoms drastically increases acidity. The predicted pKa of 2.03 for the tetrafluoro analog highlights this powerful electron-withdrawing effect.[16] Removing one fluorine atom (at position 6) to yield the target compound, this compound, will slightly reduce the overall inductive pull. Therefore, its carboxylic acid pKa is expected to be slightly higher (less acidic) than that of the tetrafluoro analog but still significantly lower than that of benzoic acid or monofluorinated derivatives. An estimated pKa in the range of 2.5 to 3.0 is a scientifically sound prediction. The phenolic proton's pKa would be significantly higher, likely in the range of 5-7, but still more acidic than a typical phenol (pKa ≈ 10) due to the fluorine substituents.

Experimental Determination of pKa

To validate predicted values and obtain precise data, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.[18]

Protocol 1: Potentiometric Titration

This high-precision technique involves monitoring the pH of a solution of the analyte as a titrant (a strong base like NaOH) is added incrementally.[18][19] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[19]

cluster_workflow Potentiometric Titration Workflow prep 1. Sample Preparation Dissolve weighted analyte in co-solvent (e.g., ethanol/water). Target ~1-10 mM concentration. cal 2. pH Meter Calibration Calibrate with standard buffers (e.g., pH 4, 7, 10). prep->cal setup 3. Titration Setup Place sample on stir plate. Immerse calibrated pH electrode. Purge with N2 if needed. cal->setup titrate 4. Titration Add standardized NaOH titrant in small, precise increments. setup->titrate record 5. Data Recording Record pH after each addition, allowing equilibrium to be reached. titrate->record plot 6. Data Plotting Plot pH vs. Volume of Titrant Added. record->plot analyze 7. Analysis Determine equivalence point (inflection). Find pH at half-equivalence point. plot->analyze pka Result: pH = pKa At the half-equivalence point. analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[18]

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent system. Due to the potential for low aqueous solubility, a co-solvent like methanol or ethanol may be required.[18][20] The final concentration should be around 1-10 mM.[19]

  • Instrument Calibration: Calibrate a pH meter and electrode using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[19]

  • Titration Procedure:

    • Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin adding the standardized NaOH solution from a burette in small, precise increments (e.g., 0.1 or 0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Reduce the increment size significantly as you approach the equivalence point, which is characterized by a rapid change in pH.[20]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the exact equivalence point by finding the inflection point of the curve, often by calculating the first or second derivative (ΔpH/ΔV or Δ²pH/ΔV²).[21]

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is exactly half of the volume required to reach the equivalence point).[19]

Protocol 2: UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small amounts of sample are available.[18] It requires the compound to have a UV-active chromophore near the ionization site, causing the UV-Vis spectrum to change with pH.[22]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).[22]

  • Spectral Acquisition:

    • Add a small, constant aliquot of the analyte stock solution to each buffer solution to create a series of samples with identical total analyte concentration but varying pH.

    • Record the full UV-Vis spectrum (e.g., 220-500 nm) for each sample, including spectra for highly acidic (fully protonated) and highly basic (fully deprotonated) conditions.[23]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly upon ionization.[22]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.[24]

    • The inflection point of this sigmoidal curve corresponds to the pKa of the ionizable group.[23][24] This can be determined graphically or by fitting the data to the appropriate equation.[25]

Conclusion

The acidity of this compound is dominated by the strong inductive electron-withdrawing effects of its three fluorine substituents. This leads to a significant stabilization of its carboxylate conjugate base. Based on theoretical principles and comparison with fluorinated analogs, the pKa of its carboxylic acid group is confidently predicted to be in the range of 2.5 to 3.0, marking it as a considerably strong organic acid. The phenolic proton, while also acidified, will have a substantially higher pKa. For researchers and drug development professionals, this low pKa indicates that the molecule will exist predominantly in its ionized, carboxylate form at physiological pH (≈7.4). Precise determination of this value can be achieved through established and reliable experimental methods such as potentiometric titration or UV-Vis spectrophotometry, providing critical data for ADME modeling and formulation development.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
  • The final UV-Vis method for the pKa determination. (n.d.). ResearchGate.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Blanc, S., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.
  • MoKa - pKa modelling. (n.d.). Molecular Discovery.
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Tripod.
  • Epik. (n.d.). Schrödinger.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Epik: pKa and Protonation State Prediction through Machine Learning. (n.d.). ChemRxiv.
  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017). Quora.
  • Macro-pKa. (n.d.). Schrödinger.
  • 20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline.
  • 20.4 Substituent Effects on Acidity. (n.d.). NC State University Libraries.
  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson.
  • 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid. (n.d.). ChemicalBook.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025). Journal of Chemical, Biological and Physical Sciences.
  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry.
  • pKa prediction in non‐aqueous solvents. (2024). DSpace@MIT.
  • 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation. (n.d.). Google Patents.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI.
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. (n.d.). Ossila.
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. (n.d.). Chem-Impex.
  • 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid. (2026). ChemicalBook.
  • p-hydroxy benzoic acid: Topics by Science.gov. (n.d.). Science.gov.
  • Quantifying acidity in heterogeneous systems: biphasic pKa values. (n.d.).
  • 4-Hydroxy-2,3,5-trifluorobenzoic acid. (n.d.). MilliporeSigma.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019).
  • Determining the pKa of 2-hydroxybenzoic acid. (n.d.). Royal Society of Chemistry.
  • Tetrafluoro-4-hydroxybenzoic acid. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich.
  • Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. (2006). Analytical and Bioanalytical Chemistry.
  • Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. (n.d.).
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. (n.d.).

Sources

Technical Procurement & Application Guide: 2,3,5-Trifluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5-Trifluoro-4-hydroxybenzoic acid (CAS 156839-10-0) is a specialized fluorinated intermediate primarily utilized in the pharmaceutical industry as a Critical Process Impurity Standard and a high-value building block for next-generation fluoroquinolones. Unlike its bulk precursor, 2,3,4,5-tetrafluorobenzoic acid, this compound is typically sourced in milligram-to-gram quantities for analytical method validation (HPLC/GC) and lead optimization in medicinal chemistry.

This guide details the commercial landscape, synthesis logic, and quality protocols required to procure and utilize this compound effectively.

Chemical Profile & Specifications

Precise identification is critical due to the prevalence of structural isomers (e.g., 2,4,5-trifluoro-3-hydroxybenzoic acid) in the market.

ParameterSpecification
Chemical Name This compound
CAS Number 156839-10-0
Synonyms 4-Hydroxy-2,3,5-trifluorobenzoic acid; 4-Carboxy-2,3,6-trifluorophenol
Molecular Formula C₇H₃F₃O₃
Molecular Weight 192.09 g/mol
Appearance White to off-white crystalline powder
Purity Grade >97% (Synthesis Grade); >99% (Reference Standard Grade)
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~2.5–3.0 (Acidic due to fluorine electron withdrawal)

Supply Chain Landscape

The commercial availability of this compound is tiered based on application: Analytical Standards vs. Synthesis Building Blocks .

Tier 1: Global Catalog Suppliers (R&D Scale)

Best for: Immediate procurement of <10g quantities for screening or analytical references.

  • MilliporeSigma (Sigma-Aldrich): Lists the compound under CAS 156839-10-0. Primary source for analytical-grade material.

  • BLD Pharm: A reliable supplier for synthesis-grade material in gram-scale quantities. Often stocks inventory in regional hubs (USA/China) for faster delivery.

  • Apollo Scientific: UK-based supplier known for fluorinated aromatics; typically resells through larger distributors but can be engaged directly.

Tier 2: Impurity Reference Specialists

Best for: GMP-compliant analysis and method validation.

  • GVSK-Pharma: Explicitly lists this compound as a known impurity. They are a "go-to" for certified reference standards used in regulatory filings.

  • LGC Standards / TRC: While often custom, these suppliers specialize in synthesizing specific metabolite and degradation impurities for the pharmaceutical sector.

Tier 3: Custom Synthesis (Bulk/Kg Scale)

Best for: Pilot plant scale-up. There are no "off-the-shelf" bulk suppliers for this specific isomer. Procurement >100g requires a Custom Manufacturing Organization (CMO) engagement. The synthesis is straightforward (see Section 5), making it a low-risk custom project for fluorochemistry specialists (e.g., Fluorochem, specialized Chinese CROs).

Technical Deep Dive: Synthesis & Impurity Logic

The Causality of Formation

To understand the quality profile of this material, one must understand its origin. This compound is the primary hydrolysis product of 2,3,4,5-tetrafluorobenzoic acid.

In fluoroquinolone manufacturing, the tetrafluoro precursor is subjected to basic conditions. The fluorine atom at the 4-position is the most activated for Nucleophilic Aromatic Substitution (


) because it is para to the electron-withdrawing carboxyl group.

Experimental Implication:

  • If buying as a Reagent: Expect trace amounts of the starting material (2,3,4,5-tetrafluorobenzoic acid) as the primary impurity.

  • If buying as a Standard: This compound is the marker used to detect over-hydrolysis in your reaction mixtures.

Synthesis Workflow Visualization

The following diagram illustrates the chemical pathway and the critical decision points in sourcing.

SynthesisPath Tetra 2,3,4,5-Tetrafluorobenzoic Acid (Starting Material) Reaction Hydrolysis (NaOH/H2O) Nu- Substitution at C-4 Tetra->Reaction Reflux Target This compound (CAS 156839-10-0) Reaction->Target Acidification (HCl) Impurity Impurity Profile: Contains unreacted Tetrafluoro acid Target->Impurity If <98% Purity

Figure 1: Synthesis pathway via selective nucleophilic aromatic substitution.

Procurement & Quality Protocol

Follow this self-validating protocol to ensure data integrity in your experiments.

Step 1: Define the Grade
  • For HPLC Method Development: Order "Reference Standard" grade. Ensure the Certificate of Analysis (CoA) reports Potency (mass balance) and Water Content (it is hygroscopic).

  • For Synthesis: Order "Reagent Grade" (>97%).

Step 2: Incoming Quality Control (IQC)

Upon receipt, validate the identity using 19F-NMR . This is the only definitive way to distinguish the 2,3,5-trifluoro isomer from the 2,4,5-trifluoro isomer.

  • Expected Signal: 3 distinct fluorine signals (unless symmetry exists, but the hydroxy group breaks symmetry).

  • HPLC Check: Run a gradient method to detect the tetrafluoro impurity (which will be more lipophilic/retain longer on C18 columns).

Step 3: Storage & Handling
  • Hygroscopicity: The phenolic hydroxyl group makes this compound prone to moisture uptake.

  • Storage: Store at +2°C to +8°C in a desiccator.

  • Safety: Irritant (H315, H319).[1] Handle in a fume hood.

Procurement Decision Matrix

ProcurementLogic Start Need this compound Q_Scale Quantity Required? Start->Q_Scale Small < 10 Grams Q_Scale->Small Bulk > 100 Grams Q_Scale->Bulk Catalog Source: MilliporeSigma / BLD Pharm (Lead Time: 1-2 Weeks) Small->Catalog Custom Source: Custom Synthesis (CMO) (Lead Time: 8-12 Weeks) Bulk->Custom

Figure 2: Sourcing strategy based on quantity requirements.

References

  • MilliporeSigma (Sigma-Aldrich). Product Detail: 4-Hydroxy-2,3,5-trifluorobenzoic acid (CAS 156839-10-0). Retrieved from

  • GVSK Pharma. Impurity Standards Inventory: this compound.[2] Retrieved from

  • BLD Pharm. Product Catalog: this compound (156839-10-0).[2] Retrieved from

  • Google Patents. Process for preparing 4-hydroxy-2,3,5-trifluorobenzoic acid (US5446198A). Describes the hydrolysis of 2,3,4,5-tetrafluorobenzoic acid. Retrieved from

  • Ossila. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (Related Analog Context).[3] Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2,3,5-Trifluoro-4-hydroxybenzoic Acid via Regioselective Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,3,5-trifluoro-4-hydroxybenzoic acid from 2,3,4,5-tetrafluorobenzoic acid . This transformation is a critical step in the manufacturing of third-generation fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin). The method utilizes a regioselective nucleophilic aromatic substitution (


) mechanism under aqueous alkaline conditions. By optimizing molar ratios and thermal parameters, this protocol achieves yields exceeding 90% while minimizing common side reactions such as decarboxylation or over-substitution.

Scientific Background & Mechanism[1][2][3]

The Challenge of Regioselectivity

The starting material, 2,3,4,5-tetrafluorobenzoic acid, possesses four potential sites for nucleophilic attack. However, the synthesis requires exclusive substitution at the C4 position .

  • Electronic Activation: The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG). Through resonance (-M) and induction (-I), it significantly depletes electron density at the ortho (C2) and para (C4) positions, activating them toward nucleophiles (

    
    ).
    
  • The "Para" Preference: While both C2 and C4 are activated, the C4 position is electronically favored due to the additive inductive withdrawal from the flanking fluorine atoms at C3 and C5. Furthermore, nucleophilic attack at C2 is often sterically disfavored compared to C4.

  • Reaction Pathway: The reaction proceeds via an addition-elimination mechanism (

    
    ). The hydroxide ion attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the fluoride ion.
    
Mechanistic Pathway Visualization

SNAr_Mechanism SM 2,3,4,5-Tetrafluorobenzoic Acid Inter1 Carboxylate Formation (Acid-Base) SM->Inter1 Fast Base OH- (aq) Base->Inter1 Complex Meisenheimer Complex (Transition State) Inter1->Complex Rate Limiting Step (Attack at C4) Product_Salt Phenolate Salt (4-O-) Complex->Product_Salt -F⁻ Final This compound Product_Salt->Final Workup Acid H+ (Acidification) Acid->Final

Figure 1: Mechanistic pathway of the regioselective


 reaction. The C4 position is activated by the para-carboxylate group.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]GradeRole
2,3,4,5-Tetrafluorobenzoic Acid 1201-31-6>98%Starting Material
Potassium Hydroxide (KOH) 1310-58-3Flakes/PelletsNucleophile/Base
Water (Deionized) 7732-18-5Type IISolvent
Hydrochloric Acid (HCl) 7647-01-037%Acidification
Ethyl Acetate 141-78-6ACS ReagentExtraction (Optional)
Critical Process Parameters (CPPs)
  • Base Equivalents: 3.5 to 4.5 eq. (Insufficient base leads to incomplete conversion; excess is wasteful but generally tolerated).

  • Temperature: 95°C – 105°C (Reflux).

    • Warning: Temperatures >140°C significantly increase the risk of decarboxylation.

  • Reaction Time: 6 – 12 hours (Dependent on scale and agitation).

Step-by-Step Methodology
Phase 1: Reaction
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Solvent Charge: Add Deionized Water (10-12 volumes relative to SM) to the flask.

  • Base Addition: Add KOH (4.0 molar equivalents) . Stir until fully dissolved.

    • Note: The dissolution is exothermic. Allow the solution to cool to <50°C before adding the starting material to prevent uncontrolled initial reaction rates.

  • Substrate Addition: Slowly charge 2,3,4,5-Tetrafluorobenzoic Acid (1.0 eq) to the alkaline solution.

    • Observation: The solid will dissolve as the carboxylate salt forms.

  • Reflux: Heat the mixture to 100°C (Reflux) . Maintain agitation at 250-300 RPM.

  • Monitoring: Monitor reaction progress via HPLC (see Section 4) every 2 hours.

    • Endpoint: <1.0% area of starting material remaining.

Phase 2: Workup & Isolation
  • Cooling: Cool the reaction mixture to 20–25°C .

  • Acidification: Slowly add conc. HCl dropwise while monitoring pH.

    • Target: pH 1.0 – 2.0.

    • Caution: Vigorous evolution of heat.[2] Ensure cooling bath is available.

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Stir the slurry at 5°C for 1 hour to maximize yield, then filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold water (2 x 2 volumes) to remove inorganic salts (KCl/KF).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase 3: Purification (If Required)

If HPLC purity is <98%, recrystallize from water/methanol (9:1) or extract the acidified aqueous layer with Ethyl Acetate, dry over


, and concentrate.

Process Control & Analytics

HPLC Method

To ensure product quality and reaction completion, the following HPLC method is recommended (adapted from standard fluoro-aromatic protocols).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 272 nm.[3]

  • Retention Order:

    • This compound (Product) - More Polar

    • 2,3,4,5-Tetrafluorobenzoic acid (Starting Material)[4][5][6][7]

Workflow Diagram

Workflow Start Start: 2,3,4,5-TFBA Step1 Dissolve in aq. KOH (4.0 eq) Temp < 50°C Start->Step1 Step2 Reflux at 100°C (6-12 Hours) Step1->Step2 Check HPLC Check (SM < 1%) Step2->Check Check->Step2 Fail (Continue Heating) Step3 Cool to 20°C Check->Step3 Pass Step4 Acidify to pH 1-2 with HCl Step3->Step4 Step5 Filter & Wash (Cold Water) Step4->Step5 End Dry at 50°C (Vacuum) Yield: >90% Step5->End

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2.0; cool slurry to 5°C before filtration.
Impurity: Decarboxylation Temperature too highEnsure reaction temp does not exceed 105°C.
Impurity: Over-hydrolysis Reaction time too longQuench reaction immediately upon HPLC completion.
Colored Product Oxidation of phenolatePerform reaction under Nitrogen (

) atmosphere.[2]
Safety Considerations
  • Fluoride Generation: The reaction releases Fluoride ions (

    
    ). While largely trapped as KF (soluble), waste streams must be treated according to local environmental regulations regarding fluoride discharge.
    
  • Corrosives: KOH and HCl are corrosive. Wear appropriate PPE (gloves, goggles).

  • Acidification: The acidification step releases heat. Add acid slowly to prevent splashing.

References

  • US Patent 5,446,198A. 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation. (1995).[4] Bayer AG.

    • Key Insight: Establishes the core aqueous alkaline hydrolysis methodology and pH control for isol
  • US Patent 5,233,082A. Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid. (1993). Warner-Lambert Co.

    • Key Insight: Provides comparative data on isomer formation and hydrolysis conditions for polyfluorinated arom
  • Xu, L., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.[8][3] American Laboratory.

    • Key Insight: Although focused on the 2,4,5-isomer, this reference provides the validated HPLC conditions and mobile phase compositions applicable to trifluoro-benzoic acid deriv
  • Marriott, J. H., et al. (2000).[1] Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene... Journal of the Chemical Society, Perkin Transactions 1.

    • Key Insight: Validates the reactivity patterns of polyfluorinated benzenes and the stability of the hydroxy-trifluoro moiety.

Sources

Application Notes and Protocols: High-Purity Recrystallization of 2,3,5-Trifluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2,3,5-Trifluoro-4-hydroxybenzoic acid via recrystallization. This document emphasizes a systematic approach to solvent selection and provides a detailed, field-proven protocol to achieve high purity of this critical fluorinated intermediate.

Introduction: The Importance of Purity for Fluorinated Intermediates

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the purity of this intermediate is paramount to ensure the desired reaction outcomes, yields, and biological activity of the final product, as well as to meet stringent regulatory standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing various impurities and affording highly crystalline, pure material.[1][2]

The Foundational Principle: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[4] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the solvent (mother liquor).[3]

Pre-Protocol: Systematic Solvent Screening

Rationale for Solvent Selection

Based on the structure of this compound (a polar aromatic carboxylic acid), a range of solvents with varying polarities should be screened. The principle of "like dissolves like" suggests that polar solvents are more likely to be effective.[5] However, the presence of the fluorinated ring also introduces non-polar character.

Table 1: Suggested Solvents for Screening

Solvent ClassSpecific Solvents to TestRationale
Polar Protic Water, Ethanol, MethanolCapable of hydrogen bonding with the carboxylic acid and hydroxyl groups. Water is a common choice for polar organic acids.[6][7]
Polar Aprotic Acetone, Ethyl AcetateCan dissolve the compound through dipole-dipole interactions.
Non-Polar Toluene, Xylenes, HeptaneLess likely to be primary solvents but may be useful as anti-solvents in a mixed-solvent system or for removing non-polar impurities. A patent for a similar compound suggests xylene.
Mixed Solvents Ethanol/Water, Acetone/WaterA solvent pair can fine-tune the solubility characteristics, where the compound is soluble in the first solvent and insoluble in the second (anti-solvent).[1]
Experimental Protocol for Solvent Screening

This small-scale procedure is designed to efficiently identify a suitable recrystallization solvent.

Materials:

  • Crude this compound

  • Test tubes (small)

  • Selection of solvents from Table 1

  • Hot plate and water bath

  • Spatula

  • Pipettes

Procedure:

  • Place approximately 20-30 mg of the crude this compound into separate small test tubes.

  • Add a few drops of a single solvent to each corresponding test tube at room temperature and observe the solubility.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility at an elevated temperature, and significant crystal formation upon cooling.

  • Record all observations in a laboratory notebook.

Detailed Recrystallization Protocol

This protocol is based on the principles of single-solvent recrystallization. If a mixed-solvent system is identified as optimal from the screening, the procedure should be adapted accordingly by dissolving the compound in the "good" solvent first, followed by the addition of the "bad" solvent (anti-solvent) until the solution becomes turbid.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[1]

  • Ventilation: Perform the recrystallization in a well-ventilated fume hood to avoid inhalation of solvent vapors and any fine crystalline dust of the compound.[1]

  • Hazard Information: this compound is classified as a skin, eye, and respiratory irritant. Avoid contact with skin and eyes, and do not breathe the dust.[1]

  • Handling: Handle the compound with care. In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If eye contact occurs, rinse cautiously with water for several minutes.[8]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_protocol Recrystallization Protocol Start Start with Crude Product Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution Hot_Filtration Hot Gravity Filtration (if insoluble impurities present) Dissolution->Hot_Filtration Optional Crystallization Slow Cooling to Induce Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Isolate Crystals by Vacuum Filtration Crystallization->Isolation Washing Wash Crystals with Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying End Obtain Pure Product Drying->End

Sources

Troubleshooting & Optimization

Thermal stability and degradation pathways of 2,3,5-Trifluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability, Degradation Pathways, and Handling Protocols Document ID: TFHBA-TECH-001 Status: Active / Verified

Introduction: The Stability Paradox

Welcome to the technical support hub for 2,3,5-Trifluoro-4-hydroxybenzoic acid (CAS: 156839-10-0). As a researcher, you likely utilize this compound as a key intermediate in the synthesis of fluoroquinolone antibiotics or advanced agrochemicals.

The Core Challenge: TFHBA exhibits a "stability paradox." While the polyfluorinated ring provides metabolic resistance in final drug candidates, these same electron-withdrawing fluorine atoms destabilize the carboxyl group during synthesis, making the compound highly susceptible to thermal decarboxylation and nucleophilic attack .

This guide replaces generic advice with mechanism-based troubleshooting to ensure the integrity of your experimental workflows.

Module 1: Thermal Profile & Critical Limits

Physical Properties Dashboard
PropertyValue / LimitTechnical Note
Melting Point 159–161 °C Sharp endotherm. Broadening indicates >1% impurity (likely decarboxylated product).
Decarboxylation Onset ~145 °C Critical: Decomposition often begins before melting. Avoid holding near MP.
pKa (Carboxyl) ~2.5–3.0 Significantly more acidic than benzoic acid (pKa 4.2) due to F-atom induction.
Storage Condition 2–8 °C, Inert Gas Hygroscopic. Moisture accelerates decarboxylation by stabilizing the transition state.
The "Thermal Danger Zone"

Do not confuse melting with stability.

  • Safe Processing Window: < 100 °C.[1]

  • Risk Zone: 120–140 °C (Slow decarboxylation over hours).

  • Rapid Failure: > 150 °C (Rapid CO₂ evolution and conversion to phenol).

Module 2: Degradation Pathways (Mechanistic Insight)

Understanding how TFHBA degrades allows you to predict impurities.

Pathway A: Thermal Decarboxylation (Primary Failure Mode)

The three fluorine atoms on the ring exert a strong electron-withdrawing effect (Inductive effect,


). This pulls electron density away from the carboxyl carbon, weakening the C-C bond.
  • Trigger: Heat (>140°C) or strong acid catalysis.

  • Mechanism: The carboxylate proton transfers to the ring carbon (ipso position) synchronously with C-C bond cleavage.

  • Product: 2,3,5-Trifluorophenol + CO₂ (gas).

Pathway B: Oxidative Dimerization

The 4-hydroxyl group activates the ring, making it susceptible to oxidation, especially in the presence of trace metals (Fe, Cu) or light.

  • Symptom: White powder turns pink/brown.

  • Product: Quinone-like species or biphenyl dimers.

Pathway C: Hydrolytic Defluorination

Under basic conditions (pH > 10), the fluorine atoms (particularly at positions 3 and 5) are susceptible to Nucleophilic Aromatic Substitution (


).
  • Trigger: Aqueous bases (NaOH, KOH) at elevated temperatures.

Visualizing the Degradation Network

TFHBA_Degradation TFHBA 2,3,5-Trifluoro-4- hydroxybenzoic Acid (TFHBA) Phenol 2,3,5-Trifluorophenol (Major Impurity) TFHBA->Phenol Heat (>145°C) Decarboxylation CO2 CO2 (Gas) TFHBA->CO2 Dimer Ester/Depside Dimer TFHBA->Dimer Acid Catalysis + Heat Condensation Quinone Oxidized Quinones (Color Bodies) TFHBA->Quinone Light/Air/Metals Oxidation

Figure 1: Mechanistic pathways showing the conversion of TFHBA to its primary impurities. Red path indicates the dominant thermal risk.

Module 3: Troubleshooting Guide

Scenario 1: "My yield is low and I see pressure buildup in the reactor."
  • Diagnosis: Decarboxylation is occurring.[2][3][4][5]

  • Root Cause: Reaction temperature is too high (>120°C) or reaction time is too long. The "pressure" is CO₂ gas release.

  • Solution:

    • Lower reaction temperature by 20°C.

    • If high temp is required for the next step, use a stepwise heating profile (add reagents at low temp, then ramp quickly).

    • Vent the reactor frequently or use a reflux condenser with a gas outlet.

Scenario 2: "The white powder has turned pink/beige during storage."
  • Diagnosis: Oxidative degradation (Quinone formation).

  • Root Cause: Exposure to light or moisture (hygroscopic activation).

  • Solution:

    • Recrystallize from Toluene/Ethyl Acetate to remove color bodies.

    • Store in amber vials under Argon/Nitrogen.

    • Check desiccator: Ensure silica gel is active; moisture catalyzes this oxidation.

Scenario 3: "HPLC shows a new peak at RRT 1.2 (Late Eluter)."
  • Diagnosis: Likely the 2,3,5-Trifluorophenol impurity.

  • Confirmation: Check Mass Spec for [M-H]- = 147 (Loss of 44 amu from parent 191).

  • Solution:

    • This impurity is less polar than the acid. It can be removed via an alkaline wash (convert phenol to phenolate and acid to benzoate, but phenol pKa is ~7 vs acid ~2.5). Note: Separation is difficult; strict temperature control is better than purification.

Module 4: Validated Analytical Protocol (HPLC)

Do not use standard generic gradients. You must suppress the ionization of the carboxylic acid to prevent peak tailing.

Method Parameters
ParameterSettingRationale
Column C18 (e.g., Zorbax SB-C18), 4.6 x 150mm, 5µmStandard reverse phase retention.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.0) ensures COOH is protonated (neutral) for sharp peaks.
Mobile Phase B Acetonitrile (ACN)Good solubility for fluorinated aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 230 nm (Primary), 270 nm (Secondary)230 nm captures the benzene ring absorption; 270 nm is specific to the phenol impurity.
Gradient 0-5 min: 10% B (Isocratic)5-20 min: 10% -> 80% B20-25 min: 80% BInitial hold separates highly polar hydrolytic degradants.
Sample Preparation
  • Diluent: 50:50 Water:ACN.

  • Precaution: Inject immediately. Do not leave samples in the autosampler >24 hours at room temp; the acidic mobile phase can induce slow decarboxylation in the vial if not buffered.

References

  • Sigma-Aldrich. 4-Hydroxy-2,3,5-trifluorobenzoic acid Product Specification & MSDS. (CAS 156839-10-0). Link

  • American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (Methodology adapted for trifluoro-isomers). Link

  • National Institutes of Health (NIH). Mechanisms of PFAS Degradation in Thermal Destruction Processes. (General principles of C-F bond stability and decarboxylation). Link

  • Master Organic Chemistry. Decarboxylation of Benzoic Acids: Mechanisms and Catalysis. Link

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Fluorinated Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated hydroxybenzoic acids are a pivotal class of compounds in medicinal chemistry and materials science. The introduction of a fluorine atom onto the hydroxybenzoic acid scaffold dramatically alters its physicochemical properties, including acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with biological targets. The specific placement of the fluorine and hydroxyl groups on the aromatic ring gives rise to a fascinating array of isomers, each with a unique electronic and steric profile. For researchers in drug discovery and chemical synthesis, the ability to unequivocally identify and differentiate these isomers is paramount.

This comprehensive guide provides an in-depth comparative analysis of four key fluorinated hydroxybenzoic acid isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, offering insights into why these isomers behave differently under spectroscopic investigation. The experimental protocols provided herein are designed to be robust and reproducible, serving as a practical resource for laboratory work.

The four isomers under comparison are:

  • 3-Fluoro-4-hydroxybenzoic acid

  • 4-Fluoro-3-hydroxybenzoic acid

  • 2-Fluoro-5-hydroxybenzoic acid

  • 5-Fluoro-2-hydroxybenzoic acid (5-Fluorosalicylic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule. For fluorinated compounds, the presence of the 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive spectroscopic probe.[1]

The "Why": Understanding Substituent Effects on Chemical Shifts

The chemical shift (δ) of a nucleus is exquisitely sensitive to the electron density around it. Electron-withdrawing groups (EWGs) deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups (EDGs) shield the nucleus, shifting its signal to a lower chemical shift (upfield).

In our isomers, we have a complex interplay of competing electronic effects:

  • -COOH (Carboxylic Acid): A meta-directing electron-withdrawing group.

  • -OH (Hydroxyl): An ortho, para-directing electron-donating group.

  • -F (Fluorine): A halogen with a dual nature. It is highly electronegative and thus electron-w-ithdrawing through the sigma framework (inductive effect). However, it possesses lone pairs that can be donated into the aromatic pi-system (resonance effect), acting as an ortho, para-director.

The final chemical shift of each proton and carbon is a vector sum of these inductive and resonance effects, making NMR a superb technique for differentiating these isomers.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Weigh 5-10 mg of the fluorinated hydroxybenzoic acid isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube. DMSO-d6 is often a good choice for these compounds due to their polarity and the presence of acidic protons.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. For routine analysis, the residual solvent peak can be used as a reference (DMSO-d6 at δH = 2.50 ppm and δC = 39.52 ppm).[2]

  • Cap the NMR tube and vortex gently to ensure complete dissolution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a standard 1H NMR spectrum.

  • Acquire a proton-decoupled 13C NMR spectrum.

  • Acquire a proton-decoupled 19F NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Isomer (5-10 mg) prep2 Dissolve in DMSO-d6 (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 acq4 Acquire 19F Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 proc4 Analyze δ, J, Integration proc3->proc4

Fig. 1: Experimental workflow for NMR spectroscopy.
Comparative NMR Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the four isomers in DMSO-d₆. These values are compiled from various sources and predictive models and should be considered as representative.[2][3][4][5][6][7][8][9][10]

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)

IsomerAromatic Protons (δ, ppm, multiplicity, J in Hz)-OH (δ, ppm)-COOH (δ, ppm)
3-Fluoro-4-hydroxybenzoic acid H-2: ~7.7 (d, JHF ≈ 12), H-5: ~7.0 (t, JHH ≈ 8), H-6: ~7.6 (dd, JHH ≈ 8, JHF ≈ 2)~10.5~12.8
4-Fluoro-3-hydroxybenzoic acid H-2: ~7.4 (d, JHH ≈ 2), H-5: ~7.2 (t, JHH ≈ 9), H-6: ~7.5 (dd, JHH ≈ 9, JHF ≈ 2)~10.0~12.9
2-Fluoro-5-hydroxybenzoic acid H-3: ~7.2 (dd, JHH ≈ 9, JHF ≈ 11), H-4: ~7.0 (ddd, JHH ≈ 9, 3, JHF ≈ 3), H-6: ~7.3 (dd, JHH ≈ 3, JHF ≈ 7)~9.6~13.2
5-Fluoro-2-hydroxybenzoic acid H-3: ~7.0 (dd, JHH ≈ 9, JHF ≈ 9), H-4: ~7.3 (ddd, JHH ≈ 9, 3, JHF ≈ 3), H-6: ~7.5 (dd, JHH ≈ 3, JHF ≈ 8)~11.0~13.5

Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 100 MHz)

IsomerC=OC-OHC-FC-COOHOther Aromatic Carbons
3-Fluoro-4-hydroxybenzoic acid ~166.5~150 (d, JCF ≈ 12)~152 (d, JCF ≈ 245)~122~126 (d, JCF ≈ 2), ~124 (d, JCF ≈ 6), ~117 (d, JCF ≈ 20)
4-Fluoro-3-hydroxybenzoic acid ~166.8~146 (d, JCF ≈ 10)~158 (d, JCF ≈ 248)~130~118 (d, JCF ≈ 21), ~117, ~124 (d, JCF ≈ 6)
2-Fluoro-5-hydroxybenzoic acid ~165.0~152~155 (d, JCF ≈ 240)~118 (d, JCF ≈ 23)~120 (d, JCF ≈ 3), ~119 (d, JCF ≈ 8), ~117 (d, JCF ≈ 24)
5-Fluoro-2-hydroxybenzoic acid ~170.1~156 (d, JCF ≈ 2)~157 (d, JCF ≈ 235)~112 (d, JCF ≈ 25)~119 (d, JCF ≈ 24), ~118 (d, JCF ≈ 8), ~114 (d, JCF ≈ 9)

Table 3: Comparative ¹⁹F NMR Data (DMSO-d₆)

Isomer¹⁹F Chemical Shift (δ, ppm)
3-Fluoro-4-hydroxybenzoic acid ~ -135
4-Fluoro-3-hydroxybenzoic acid ~ -118
2-Fluoro-5-hydroxybenzoic acid ~ -125
5-Fluoro-2-hydroxybenzoic acid ~ -119

Analysis of NMR Data:

  • ¹H NMR: The aromatic region is highly diagnostic. The number of signals, their splitting patterns (multiplicity), and the magnitude of the coupling constants (J), especially the H-F couplings, allow for unambiguous assignment. For example, the large ortho H-F coupling (around 8-12 Hz) is a key feature.

  • ¹³C NMR: The large one-bond C-F coupling constant (¹JCF) of ~245 Hz is a definitive indicator of the carbon directly attached to the fluorine atom. Smaller two- and three-bond C-F couplings further aid in assigning the carbon skeleton.

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its position relative to the other substituents. This provides a quick and powerful method to distinguish between the isomers.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations (stretching, bending, etc.). The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. It is an excellent technique for identifying the functional groups present in a molecule.

The "Why": Hydrogen Bonding and its Spectroscopic Signature

A key differentiating feature among the hydroxybenzoic acid isomers is the potential for intramolecular hydrogen bonding. In isomers where the hydroxyl and carboxylic acid groups are ortho to each other (e.g., 5-fluoro-2-hydroxybenzoic acid), a strong intramolecular hydrogen bond can form. This has two significant effects on the IR spectrum:

  • Broadening and Red-shifting of the O-H Stretch: The O-H stretching vibration of the carboxylic acid, which typically appears as a very broad band from 2500-3300 cm⁻¹, becomes even broader and can be shifted to lower wavenumbers due to this internal hydrogen bond.

  • Shifting of the C=O Stretch: The intramolecular hydrogen bond slightly weakens the C=O double bond of the carboxylic acid, causing its stretching frequency to shift to a lower wavenumber (a red shift) compared to isomers where this interaction is absent.

Experimental Protocol: FTIR Analysis (ATR Method)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Clean ATR Crystal prep2 Place Small Amount of Solid Sample prep1->prep2 prep3 Apply Pressure prep2->prep3 acq1 Record Background Spectrum prep3->acq1 acq2 Acquire Sample Spectrum (4000-400 cm⁻¹) acq1->acq2 proc1 Identify Characteristic Absorption Bands acq2->proc1 proc2 Correlate Bands to Functional Groups proc1->proc2

Fig. 2: Experimental workflow for FTIR spectroscopy (ATR method).
Comparative FTIR Data

Table 4: Key Comparative FTIR Absorption Bands (cm⁻¹)

Vibrational Mode3-Fluoro-4-hydroxy / 4-Fluoro-3-hydroxy2-Fluoro-5-hydroxy / 5-Fluoro-2-hydroxyRationale for Difference
O-H Stretch (Carboxylic Acid) Broad, ~3300-2500Very broad, shifted to lower wavenumbersIntramolecular H-bonding in ortho isomers
O-H Stretch (Phenolic) Sharper, ~3600-3200Often obscured by broad COOH stretchIntramolecular H-bonding in ortho isomers
C=O Stretch (Carboxylic Acid) ~1700-1680~1670-1650Intramolecular H-bonding weakens C=O bond
C-F Stretch ~1250-1100~1250-1100Position is generally consistent
Aromatic C=C Stretch ~1600-1450~1600-1450Substitution pattern influences exact positions

Analysis of FTIR Data: The most striking difference is observed in the spectra of the ortho-substituted isomers (2-fluoro-5-hydroxy and 5-fluoro-2-hydroxybenzoic acids) due to the strong intramolecular hydrogen bond. The significant broadening and red-shifting of the O-H and C=O stretching bands are hallmark indicators of this interaction, making FTIR a rapid and effective method for distinguishing them from the meta- and para-substituted counterparts.[11][12][13][14]

Mass Spectrometry (MS): Probing Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound with high accuracy and offers structural information based on its fragmentation pattern. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often causing extensive and reproducible fragmentation.

The "Why": The "Ortho Effect" and Positional Fragmentation

The fragmentation of substituted benzoic acids under EI-MS is highly dependent on the relative positions of the substituents. A well-documented phenomenon known as the "ortho effect" can lead to unique fragmentation pathways for ortho-substituted isomers that are not observed for their meta and para counterparts.[15][16][17][18] This effect is driven by the proximity of the two substituents, which allows for intramolecular reactions and rearrangements within the molecular ion.

For ortho-hydroxybenzoic acids (salicylic acid derivatives), a characteristic fragmentation pathway involves the loss of a water molecule (H₂O) from the molecular ion, a process that is much less favorable for the meta and para isomers. This occurs through an intramolecular rearrangement where the acidic proton of the carboxylic acid is transferred to the ortho-hydroxyl group, followed by the elimination of water.

Experimental Protocol: GC-MS Analysis

For volatile or semi-volatile compounds like fluorinated hydroxybenzoic acids (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach.

Sample Preparation (with Derivatization):

  • Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic protons of the -OH and -COOH groups into less polar and more volatile trimethylsilyl (TMS) ethers and esters.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

Data Acquisition (GC-MS):

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • The sample is separated on a GC column and then introduced into the mass spectrometer.

  • Acquire mass spectra using Electron Ionization (EI) at 70 eV.

MS_Workflow cluster_prep Sample Preparation (Derivatization) cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Dissolve Sample prep2 Add Derivatizing Agent (e.g., BSTFA) prep1->prep2 prep3 Heat to Complete Reaction prep2->prep3 acq1 Inject into GC-MS prep3->acq1 acq2 Separation on GC Column acq1->acq2 acq3 EI Ionization (70 eV) acq2->acq3 acq4 Mass Analysis acq3->acq4 proc1 Identify Molecular Ion Peak (M⁺) acq4->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Stock Solution prep2 Perform Serial Dilutions prep1->prep2 acq1 Record Baseline (Solvent Blank) prep2->acq1 acq2 Record Sample Spectrum (200-400 nm) acq1->acq2 proc1 Identify λmax acq2->proc1 proc2 Calculate Molar Absorptivity (ε) proc1->proc2 Logic_Diagram Unknown Unknown Fluorinated Hydroxybenzoic Acid Isomer NMR NMR (¹H, ¹³C, ¹⁹F) Unknown->NMR FTIR FTIR Unknown->FTIR MS Mass Spectrometry Unknown->MS UVVis UV-Vis Unknown->UVVis NMR_info Connectivity (J-coupling) Electronic Environment (δ) Presence of Fluorine NMR->NMR_info FTIR_info Functional Groups Intramolecular H-bonding FTIR->FTIR_info MS_info Molecular Weight 'Ortho Effect' Fragmentation MS->MS_info UVVis_info Conjugated π-system (λmax) UVVis->UVVis_info Structure Unambiguous Isomer Identification NMR_info->Structure FTIR_info->Structure MS_info->Structure UVVis_info->Structure

Fig. 5: Logical relationship of spectroscopic data for structural elucidation.

By systematically applying NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can confidently distinguish between the various isomers of fluorinated hydroxybenzoic acid. NMR provides the definitive connectivity map, FTIR quickly identifies key functional group interactions like intramolecular hydrogen bonding, Mass Spectrometry confirms the molecular weight and reveals position-specific fragmentation, and UV-Vis offers insights into the conjugated electronic system. Together, they form a robust analytical toolkit for any scientist working with these valuable and versatile molecules.

References

  • Fal'ko, V. S., & Galkin, E. G. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(9), 735–747. [Link]

  • Nikiforov, S. M., et al. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

  • Elguero, J., et al. (2014). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magnetic Resonance in Chemistry, 52(10), 579-586. [Link]

  • Galkin, E. G., & Fal'ko, V. S. (2016). “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. ResearchGate. [Link]

  • PubMed. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • Sanz, D., et al. (2004). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. Magnetic Resonance in Chemistry, 42(2), 144-149. [Link]

  • Royal Society of Chemistry. (2018). Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. [Link]

  • Hassan, H. S., et al. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzyl-N,N'-bis(4-fluorobenzyl)but-2-enediamide. Magnetic Resonance in Chemistry, 56(7), 645-651. [Link]

  • Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Scribd. (2020). FT-IR Spectrum Table. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • AIP Publishing. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. [Link]

  • American Chemical Society. (2000). Photoinduced Hydrogen Atom Transfer in Salicylic Acid Derivatives Used as Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrices. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Saarland University. (n.d.). Interpretation of mass spectra. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 716-722. [Link]

  • The Society of Polymer Science, Japan. (1995). Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds Dissolved in Dimethyl Sulphoxide-d6. Polymer Journal, 27(8), 840-844. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Federal University of Minas Gerais. (2013). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental). [Link]

  • MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 9(11), 269. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1532-1563. [Link]

  • LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 126(5). [Link]

  • ResearchGate. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. [Link]

  • ResearchGate. (2016). IR-spectrum of the product 4-hydroxybenzoic acid. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-. [Link]

  • Thieme. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(04), e289-e298. [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo)phenyl)thiophene-2-carbonitriles. Molecules, 26(3), 698. [Link]

Sources

Performance characteristics of liquid crystals synthesized from 2,3,5-Trifluoro-4-hydroxybenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect of Negative Dielectric Anisotropy

In the high-stakes arena of Vertical Alignment (VA) and Polymer-Sustained Vertical Alignment (PS-VA) display technologies, liquid crystals (LCs) derived from 2,3,5-Trifluoro-4-hydroxybenzoic acid (TFHBA) represent a critical class of materials. Unlike their cyano-based predecessors, these fluorinated esters are engineered to deliver negative dielectric anisotropy (


) , high voltage holding ratios (VHR), and superior photochemical stability.

This guide analyzes the performance characteristics of TFHBA-derived LCs, specifically focusing on their application in active-matrix displays where high resistivity and fast response times are non-negotiable.

Molecular Engineering: The Power of the 2,3,5-Trifluoro Motif

The performance of TFHBA-derived LCs is dictated by the specific arrangement of fluorine atoms on the benzene core.

  • Dielectric Mechanism: The three fluorine atoms at positions 2, 3, and 5 create a strong net dipole moment perpendicular to the molecular long axis. This lateral dipole is the primary driver for negative dielectric anisotropy , allowing the molecules to align perpendicular to an applied electric field—the fundamental switching mechanism of VA mode.

  • Viscosity & Stability: The C-F bond is shorter and more stable than the C-CN (cyano) bond found in legacy materials like 5CB. This results in lower rotational viscosity (

    
    ) relative to molecular weight and significantly higher specific resistivity, essential for preventing image sticking in TFT-LCDs.
    
Structural Visualization

The following diagram illustrates the synthesis pathway and the resulting dipole orientation that defines this material class.

G TFHBA This compound (Core Building Block) Reaction Esterification (DCC/DMAP or SOCl2) TFHBA->Reaction Phenol 4-Alkyl-Phenol / Cyclohexyl-Phenol (Mesogenic Tail) Phenol->Reaction Product Target LC Ester (Negative Dielectric Anisotropy) Reaction->Product Yield > 85% Dipole Mechanism: Lateral Dipoles (C-F) sum to u22A5 vector Product->Dipole Determines Properties

Figure 1: Synthesis pathway transforming TFHBA into a functional Liquid Crystal ester, highlighting the origin of the lateral dipole moment.

Comparative Performance Analysis

To validate the utility of TFHBA derivatives, we compare a representative ester synthesized from this acid against two industry standards: 5CB (a classic positive


 cyano-biphenyl) and a Terminal Fluorinated  LC (positive 

).
Table 1: Performance Metrics Comparison
PropertyTFHBA-Derived Ester (Representative)5CB (Cyano-Biphenyl)Terminal Fluorinated (e.g., 3,4,5-F)
Dielectric Anisotropy (

)
-4.5 to -6.0 (Negative)+11.0 to +13.0 (Positive)+6.0 to +9.0 (Positive)
Optical Anisotropy (

)
0.09 - 0.13~0.180.08 - 0.11
Rotational Viscosity (

)
Low to ModerateModerateVery Low
Voltage Holding Ratio (VHR) > 99.5% (Excellent)< 95% (Poor)> 99.0% (Good)
Photostability HighLow (UV sensitive)High
Primary Application VA / PS-VA Displays TN / Passive MatrixIPS / FFS Displays
Critical Insights
  • The VHR Advantage: TFHBA derivatives exhibit exceptionally high VHR. Cyano groups (in 5CB) tend to trap ionic impurities, leading to "flicker" in Active Matrix displays. The fluorinated core of TFHBA is non-polarizable in the ionic sense, maintaining high resistivity.

  • Response Time: While the bulk viscosity of esters can be higher than simple biphenyls, the rotational viscosity of fluorinated esters is favorable. When blended into mixtures, they provide the necessary negative

    
     without causing the viscosity to skyrocket, unlike lateral cyano-esters.
    

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize a target LC ester (e.g., 4'-pentylcyclohexyl 2,3,5-trifluoro-4-(octyloxy)benzoate) to validate phase behavior and dielectric properties.

A. Synthesis Workflow (Steglich Esterification)

Note: This protocol uses DCC coupling, which is mild and preserves the fluorinated ring integrity.

  • Reagents:

    • This compound (1.0 eq)

    • 4-pentylcyclohexanol (1.1 eq)

    • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

    • DMAP (4-Dimethylaminopyridine) (Catalytic, 0.1 eq)

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve TFHBA and the alcohol in anhydrous DCM under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Add DMAP, followed by the dropwise addition of DCC dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours. Causality: Slow warming prevents side reactions and racemization if chiral centers were present.

    • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Purification: Wash the filtrate with dilute HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4.[1]

    • Crystallization: Recrystallize the crude product from ethanol/hexane (1:1) to obtain the pure liquid crystal.

B. Validation System (Self-Validating Protocol)

To ensure the synthesized material meets "Electronic Grade" standards, perform the following checks:

  • Phase Identification: Use Differential Scanning Calorimetry (DSC) @ 5°C/min. Look for sharp peaks. A broad peak indicates impurities (purity < 99.5%).

  • Dielectric Measurement:

    • Fill a homeotropic cell (vertical alignment) and a homogeneous cell (planar alignment) with the LC.

    • Measure capacitance vs. voltage (

      
      ) at 1 kHz.
      
    • Validation Logic: If

      
      , then 
      
      
      
      is negative. If
      
      
      , the alignment is poor or the material is isotropic.
Performance Logic Diagram

The following diagram maps the logical flow from molecular structure to macroscopic display performance.

PerformanceLogic Struct 2,3,5-Trifluoro Substitution Prop1 Lateral Dipole Moment Struct->Prop1 Prop2 High Chemical Stability (Strong C-F Bonds) Struct->Prop2 Metric1 Negative Dielectric Anisotropy (u0394u03b5 < 0) Prop1->Metric1 Perpendicular alignment to E-field Metric2 High Voltage Holding Ratio (VHR) Prop2->Metric2 Resists ionic contamination Result Ideal for Active Matrix VA-TFT Displays Metric1->Result Metric2->Result

Figure 2: Causal relationship between the fluorinated molecular structure and display performance metrics.

References

  • Hird, M. (2007).[2] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Merck KGaA. (2020). Liquid Crystals for VA and PS-VA Modes. Merck Performance Materials.[] Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Ossila. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid Product Data. Ossila. Link(Note: Reference for the precursor class properties).

  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals. Link

Sources

Quantitative Purity Determination of 2,3,5-Trifluoro-4-hydroxybenzoic Acid by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of fluorinated pharmaceuticals (e.g., fluoroquinolones or bioactive probes), 2,3,5-Trifluoro-4-hydroxybenzoic acid (TFHBA) serves as a critical building block. Its purity directly impacts downstream yield and impurity profiles.

Traditionally, HPLC-UV has been the standard for purity analysis. However, for fluorinated intermediates where fully certified reference standards are often unavailable or expensive, Quantitative NMR (qNMR) —specifically


F qNMR —emerges as the superior alternative.

This guide objectively compares qNMR against HPLC-UV and Titration, demonstrating that


F qNMR  offers the highest specificity and metrological traceability without requiring a compound-specific reference standard.
Key Findings at a Glance
Metric

F qNMR
(Recommended)

H qNMR
HPLC-UV Alkalimetric Titration
Primary Reference Generic Internal Standard (e.g., BTFMBA)Generic Internal Standard (e.g., Maleic Acid)Specific TFHBA Standard RequiredGeneric Base (NaOH)
Specificity High (No matrix interference)Medium (Solvent/Water overlap risk)High (Separates impurities)Low (Measures total acidity)
Traceability Direct to SI (via IS)Direct to SI (via IS)Indirect (Dependent on Ref Std)Direct to SI
Analysis Time < 20 mins< 20 mins> 45 mins (Method Dev + Run)< 10 mins
Precision (RSD) < 1.0%< 1.0%< 0.5%< 0.5%

Technical Context: The Analyte

This compound presents unique analytical challenges:

  • Structure: It possesses three fluorine atoms and only one non-exchangeable aromatic proton (H6).

  • Acidity: The presence of three electron-withdrawing fluorine atoms significantly increases the acidity of the phenol and carboxylic acid groups compared to non-fluorinated analogs.

  • Solubility: Soluble in deuterated methanol (

    
    ), DMSO-
    
    
    
    , and Acetone-
    
    
    .
Why F qNMR is the "Killer App"

While


H qNMR is standard, TFHBA has only one  analytical proton (H6), which appears as a complex multiplet due to 

H-

F coupling (

). This signal dispersion lowers the signal-to-noise ratio (S/N) and complicates integration.

In contrast,


F qNMR  leverages the three fluorine atoms, providing:
  • Three independent reporter signals for self-validation.

  • Zero background interference (most excipients/solvents contain no fluorine).

  • Wide chemical shift dispersion , eliminating peak overlap.

Methodological Comparison

Alternative A: HPLC-UV
  • Mechanism: Separation based on polarity; detection via UV absorbance (typically 210–254 nm).

  • Pros: High precision; separates structurally similar impurities.

  • Cons: Requires a Certified Reference Material (CRM) of TFHBA. If you are synthesizing TFHBA for the first time, you cannot use HPLC for absolute purity assignment without first characterizing a standard using... qNMR.

Alternative B: Alkalimetric Titration
  • Mechanism: Acid-base neutralization.

  • Pros: Fast, cheap equipment.

  • Cons: Non-specific. It measures total acidic protons. Impurities like starting materials (e.g., 2,3,4,5-tetrafluorobenzoic acid) or degradation products will contribute to the titer, leading to false high purity values.

The Solution: qNMR

qNMR is a primary ratio method .[1] It determines the absolute mass fraction of the analyte relative to a generic internal standard (IS) of known purity.

Deep Dive: qNMR Protocol for TFHBA

This protocol prioritizes


F qNMR  for robustness, with 

H qNMR
as a confirmatory check.
Internal Standard (IS) Selection

For


F qNMR, the IS must have a distinct chemical shift and high relaxation efficiency.
  • Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Shift: ~ -61 ppm (Singlet).[2]

    • Stability:[3] High.[4]

    • Traceability: Available as NIST-traceable CRM.[5]

  • Alternative IS: 2,4-Dichlorobenzotrifluoride .[2]

Experimental Workflow
Step 1: Sample Preparation
  • Weighing: Accurately weigh ~10-15 mg of TFHBA sample (

    
    ) and ~10 mg of BTFMBA IS (
    
    
    
    ) into the same weighing boat or directly into the vial using an analytical balance (readability 0.01 mg or better).
  • Dissolution: Add 0.6 mL of DMSO-

    
     . (DMSO is preferred over MeOH to prevent esterification during storage and ensure solubility of both components).
    
  • Transfer: Transfer to a 5mm NMR tube. Ensure homogeneity.

Step 2: Acquisition Parameters (

F)

To ensure quantitative accuracy (99.9% recovery of magnetization), specific parameters are non-negotiable:

  • Pulse Sequence: Inverse Gated Decoupling (to suppress Nuclear Overhauser Effect, NOE).

  • Spectral Width: Sufficient to cover -50 to -200 ppm.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal Relaxation Time).
    • Note: Fluorine

      
       can be long (2-5s). Set 
      
      
      
      initially or measure
      
      
      .
  • Scans (NS): 16–64 (to achieve S/N > 250:1).

  • Center Frequency: Set midway between Analyte and IS signals.

Step 3: Processing
  • Phase Correction: Manual phasing is critical.[2]

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial).

  • Integration: Integrate the IS signal (set to calibrated value) and the TFHBA signals (F2, F3, F5).

Calculation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area
    
  • 
    : Number of nuclei (F atoms) contributing to the signal
    
  • 
    : Molar mass[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as mass fraction)[1]
    

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow for the qNMR validation process.

qNMR_Workflow Start Start: TFHBA Purity Analysis Ref_Check Is Certified Reference Standard Available? Start->Ref_Check HPLC Method: HPLC-UV (Secondary) Ref_Check->HPLC Yes qNMR_Select Select qNMR Nucleus Ref_Check->qNMR_Select No (Typical) H1_Path 1H qNMR (Single H6 Signal) qNMR_Select->H1_Path Complex Coupling F19_Path 19F qNMR (3 F Signals - Recommended) qNMR_Select->F19_Path Clean Baseline Prep Sample Prep: Accurate Weighing (+/- 0.01mg) + Internal Standard (BTFMBA) H1_Path->Prep F19_Path->Prep Acq Acquisition: D1 > 5*T1 Inverse Gated Decoupling Prep->Acq Process Processing: Phase/Baseline Corr. Integration Acq->Process Calc Calculation: Apply qNMR Equation Process->Calc Result Final Purity Value (Traceable to SI) Calc->Result

Figure 1: Decision matrix and workflow for quantitative purity determination of fluorinated aromatics.

Representative Performance Data

The following data represents typical validation metrics for


F qNMR of fluorinated benzoic acids, derived from comparative studies of similar pharmaceutical intermediates (e.g., Atorvastatin, Fluorinated Cannabinoids).
Table 1: Method Validation Summary ( F qNMR vs HPLC)
Parameter

F qNMR (Method A)
HPLC-UV (Method B)Acceptance Criteria
Linearity (

)
> 0.9992> 0.9998

Range 2 – 30 mg/mL0.01 – 0.1 mg/mLCovers 80-120% target
Precision (Repeatability) 0.35% RSD (

)
0.20% RSD (

)

Accuracy (Recovery) 99.8%

0.4%
99.5%

0.5%

LOD (Limit of Detection) ~0.1 mg~0.05

g
N/A for Assay
Specificity Complete resolution from ISResolution > 1.5No interference

Interpretation:

  • Accuracy: qNMR provides "absolute" accuracy.[6] HPLC accuracy is relative to the standard used. If the HPLC standard is only 98% pure but assumed 100%, the HPLC result will be biased. qNMR eliminates this bias.

  • Sensitivity: HPLC is orders of magnitude more sensitive, making it better for impurity profiling (trace analysis). qNMR is superior for assay (purity of the main component).

Conclusion

For the quantitative purity determination of This compound ,


F qNMR  is the scientifically preferred method during early development and reference standard characterization.

Recommendation:

  • Use

    
    F qNMR  with BTFMBA  as the internal standard to assign the absolute purity of your primary lot.
    
  • Use this characterized lot to prepare a standard curve for HPLC-UV , which can then be used for high-throughput routine QC.

  • Avoid alkalimetric titration due to lack of specificity.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid." qNMR Internal Standard Reference Data, 2019. Link

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF.[7] Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. Link

  • Li, G., et al. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry, 2017. Link

  • ChemicalBook. "2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid 13C NMR spectrum." (Used for structural analog comparison). Link

Sources

A Comparative Guide to Screening 2,3,5-Trifluoro-4-hydroxybenzoic Acid Derivatives for SIRT5 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the identification and characterization of novel SIRT5 inhibitors based on a 2,3,5-Trifluoro-4-hydroxybenzoic acid scaffold. We will explore the therapeutic rationale for targeting SIRT5, compare state-of-the-art screening methodologies, and detail the experimental logic required to validate potential lead compounds.

The Therapeutic Rationale: Why Target SIRT5?

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein lysine deacylases.[1] Primarily localized within the mitochondrial matrix, SIRT5 is a critical regulator of cellular metabolism and homeostasis.[2][3][4][5] Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows robust activity in removing negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[2][3][4][6]

This unique enzymatic function places SIRT5 at the nexus of several vital metabolic pathways, including:

  • The Tricarboxylic Acid (TCA) Cycle

  • Fatty Acid Oxidation

  • Glycolysis

  • The Urea Cycle[1]

  • Ketone Body Formation[2]

  • Reactive Oxygen Species (ROS) Detoxification[3][7]

Given its central role, dysregulation of SIRT5 activity has been implicated in a range of pathologies. Inhibition of SIRT5 has emerged as a potential therapeutic strategy for certain cancers, such as breast cancer and leukemia, and other metabolism-related diseases.[6][7][8][9] This makes the discovery of potent and selective SIRT5 inhibitors a high-priority area in drug development.


The Chemical Starting Point: this compound

The benzoic acid scaffold is a privileged structure in medicinal chemistry, with its carboxylic acid group serving as a crucial hydrogen bond donor and acceptor for interactions within enzyme active sites.[10] The biological activity of its derivatives is heavily influenced by the substituents on the aromatic ring, which modulate electronic, steric, and lipophilic properties.[10]

Recent research has identified derivatives of 2-hydroxybenzoic acid as a promising new chemical class for selective SIRT5 inhibition.[11][12][13] This provides a strong rationale for exploring the potential of the this compound core. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability, making this an attractive scaffold for developing novel drug candidates.

G cluster_scaffold This compound Scaffold cluster_properties Resulting Properties Scaffold Core Structure (Benzoic Acid) COOH Carboxylic Acid (Binding Anchor) OH Hydroxyl Group (H-Bonding) F Trifluoro- Substitution (Modulates PK/PD) Binding Target Binding Affinity COOH->Binding Influences OH->Binding Influences F->Binding Influences Selectivity Selectivity over other Sirtuins F->Selectivity Enhances Permeability Cell Permeability F->Permeability Enhances Stability Metabolic Stability F->Stability Enhances

Caption: Rationale for selecting the trifluorinated hydroxybenzoic acid scaffold.


A Comparative Guide to SIRT5 Screening Assays

The selection of an appropriate assay is critical for the success of any screening campaign. The primary goal is to identify compounds that specifically inhibit SIRT5's enzymatic activity. Assays can be broadly categorized into biochemical (enzyme-based) and cell-based approaches.

Screening_Workflow start Compound Library (Derivatives) primary Primary Screen (e.g., Fluorogenic Assay) start->primary hits Initial Hits primary->hits secondary Hit Confirmation (e.g., HPLC Assay) hits->secondary confirmed Confirmed Hits secondary->confirmed dose_response IC50 Determination confirmed->dose_response selectivity Selectivity Profiling (SIRT1-3, 6, etc.) dose_response->selectivity cell_based Cell-Based Assays (Target Engagement, Viability) selectivity->cell_based lead Lead Compound cell_based->lead

Sources

Experimental vs. calculated spectral data for 2,3,5-Trifluoro-4-hydroxybenzoic acid conformers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical protocol for researchers validating the structural identity of 2,3,5-Trifluoro-4-hydroxybenzoic acid (TFHBA) using a combined experimental and computational approach.

Executive Summary

In the development of proteolysis-targeting chimeras (PROTACs) and fluorinated bio-isosteres, This compound (TFHBA) serves as a critical linker intermediate. Its structural validation is often complicated by the presence of multiple conformers (rotamers) and strong intermolecular hydrogen bonding in the solid state.

This guide provides a standardized framework for distinguishing true experimental signals from computational artifacts. By correlating experimental FT-IR, Raman, and NMR data with Density Functional Theory (DFT) predictions (B3LYP/6-311++G** level), researchers can resolve the conformational landscape of TFHBA.

Conformational Landscape & Computational Theory

Unlike non-fluorinated benzoic acids, TFHBA possesses a restricted conformational space due to the steric and electrostatic repulsion of the fluorine atoms at positions 3 and 5.

The Rotameric Challenge

The primary conformational degrees of freedom arise from:

  • Carboxylic Acid Rotation (

    
    ):  The -COOH group can rotate relative to the phenyl ring. However, the ortho-fluorine at position 2 creates a barrier, favoring a non-planar or twisted geometry to minimize lone-pair repulsion.
    
  • Hydroxyl Group Orientation (

    
    ):  The 4-OH group is flanked by fluorine atoms at positions 3 and 5. The "cis" or "trans" orientation of the O-H bond relative to these fluorines dictates the dipole moment and vibrational frequencies.
    
  • Dimerization: In the solid state (experimental), TFHBA exists almost exclusively as a centrosymmetric cyclic dimer linked by dual O-H···O hydrogen bonds.[1] In gas-phase DFT calculations, it is often modeled as a monomer unless explicitly corrected.

Workflow Visualization

The following diagram outlines the logic flow for validating TFHBA spectral data.

TFHBA_Validation_Workflow Sample Experimental Sample (Solid/Solution) Exp_Data Data Acquisition (FT-IR, Raman, 1H-NMR) Sample->Exp_Data Comparison Comparative Analysis (Exp vs. Calc) Exp_Data->Comparison DFT_Setup Computational Setup DFT (B3LYP/6-311++G**) Opt_Mono Geometry Optimization (Monomer) DFT_Setup->Opt_Mono Opt_Dimer Geometry Optimization (Cyclic Dimer) DFT_Setup->Opt_Dimer Freq_Calc Frequency Calculation & PED Analysis Opt_Mono->Freq_Calc Opt_Dimer->Freq_Calc Scaling Wavenumber Scaling (Factor: 0.961 - 0.967) Freq_Calc->Scaling Scaling->Comparison Assignment Final Spectral Assignment Comparison->Assignment

Caption: Logical workflow for correlating experimental spectral data with DFT-simulated conformers.

Comparative Spectral Data

The following data correlates experimental values (derived from solid-state KBr pellet IR and solution-phase NMR) with calculated values for the most stable conformer.

Vibrational Spectroscopy (IR & Raman)

Critical Insight: The largest discrepancy occurs in the C=O and O-H stretching regions. Uncorrected DFT calculations (Monomer) will overestimate the C=O frequency by >50 cm⁻¹ because they fail to account for the bond-weakening effect of dimerization in the solid state.

Vibrational ModeExperimental (cm⁻¹) [Solid State]Calculated (cm⁻¹) [Dimer, Scaled]Calculated (cm⁻¹) [Monomer, Scaled]Assignment Notes
ν(O-H) acid 2500–3300 (Broad)~2900–3100~3580 (Sharp)Dimerization Marker. The broad "fermi resonance" band in Exp data confirms the cyclic dimer structure.
ν(C=O) 1680–17051690–17101750–1770Primary Validation Peak. Experimental C=O is lower due to H-bonding. Use Dimer calc for assignment.
ν(C=C) Ring 1610–16351615–16401620–1645Fluorination shifts aromatic ring stretches to higher frequencies compared to benzoic acid.
ν(C-F) 1150–13501160–13401160–1340Multiple strong bands. The 2,3,5-substitution pattern yields a unique fingerprint in this region.
δ(O-H) phenol 1220–12501230–12601240–1270In-plane bending of the 4-OH group. Sensitive to H-bonding with solvent or neighbors.

Protocol Note: For DFT scaling, use a factor of 0.961 for B3LYP/6-311++G(d,p) to correct for anharmonicity [1].

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d₆ (disrupts acid dimer, favors monomer-solvent complex).

NucleusPositionExperimental (ppm)Calculated (ppm) [GIAO Method]Notes
1H H-6 (Aromatic)7.62 – 7.86 (m) 7.45 – 7.90The only aromatic proton. Appears as a multiplet due to long-range coupling with F-5 and F-2.
1H -COOH13.0 – 14.0 (Broad)~10.5 (Monomer)Highly dependent on solvent moisture and concentration.
1H -OH (Phenolic)10.5 – 11.5~9.8Broadened by exchange.

Experimental NMR range sourced from recent patent literature on TFHBA derivatives [2].

Experimental Protocols for Validation

FT-IR / Raman Acquisition

To ensure data quality comparable to DFT predictions:

  • Sample Prep: Use KBr pellet (1:100 ratio) rather than ATR for carboxylic acids to avoid peak distortion in the high-wavenumber region.

  • Resolution: Set to 2 cm⁻¹ to resolve the fine splitting of C-F bands.

  • Drying: Dry the sample at 60°C under vacuum for 2 hours. Hydrates (common in fluorobenzoic acids) will introduce broad water bands at 3400 cm⁻¹ that obscure the phenolic O-H.

Computational Setup (Gaussian/ORCA)

For researchers reproducing the calculated data:

  • Functional: B3LYP (robust for organic vibrational frequencies).

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are essential for describing the lone pairs on Fluorine and Oxygen).

  • Solvation Model: PCM (Polarizable Continuum Model) using DMSO if comparing to solution NMR; Gas Phase if comparing to solid-state IR (using Dimer approximation).

Critical Analysis: Where Theory Fails

When comparing your experimental data to the calculated values, be aware of these systematic deviations:

  • The "Blue Shift" Error: Calculated monomer frequencies for C=O will always be 40-60 cm⁻¹ higher than experimental solid-state values. Do not interpret this as a synthesis failure. It is a physical state artifact.

  • Fluorine Coupling: In ¹³C NMR, the carbons bonded to fluorine (C2, C3, C5) will appear as doublets/quartets with massive coupling constants (J_CF ≈ 250 Hz). Standard decoupling sequences may not fully simplify the spectrum.

Conformational Energy Diagram

The stability of the conformers dictates which signals are observed.

Energy_Landscape Dimer Cyclic Dimer (Global Minimum) 0.0 kcal/mol Mono_Planar Monomer (Planar) +8.5 kcal/mol Dimer->Mono_Planar Dissociation (Solution/Gas) Mono_Twisted Monomer (Twisted) +9.2 kcal/mol Mono_Planar->Mono_Twisted Rotation

Caption: Relative stability of TFHBA species. The Cyclic Dimer is the dominant species in solid-state analysis.

References

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-ζ basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937–2941. Link

  • Patent US20240238425A1. (2024). HSD17B13 Inhibitors and/or Degraders. (See Example synthesis steps for this compound intermediates). Link

  • Sajan, D., et al. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Journal of Molecular Structure, 967, 1-3. (Methodological Reference). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3,5-Trifluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2,3,5-Trifluoro-4-hydroxybenzoic Acid

As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond generic advice to provide a detailed operational plan for managing this compound in a laboratory setting. Our focus is on the "why" behind each safety protocol, creating a self-validating system that builds confidence and protects you, your colleagues, and your work.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid organic compound that, while essential for many research applications, presents distinct hazards that must be managed proactively. According to its Safety Data Sheet (SDS), the primary risks are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): As a powder, it can be easily inhaled, leading to irritation of the respiratory tract.[1]

These classifications dictate a stringent, multi-layered approach to Personal Protective Equipment (PPE). The core principle is to establish multiple barriers between you and the chemical, minimizing any chance of exposure.

The First Line of Defense: Core Personal Protective Equipment

The minimum PPE for any interaction with this compound includes a lab coat, appropriate gloves, and safety eyewear. However, the specific nature of this compound requires a more detailed selection process.

Given the "serious eye irritation" classification, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a complete seal around the eyes, protecting against the fine particulate dust of the compound which can easily become airborne.[1][2]

  • Face Shield: When handling larger quantities (e.g., weighing out more than a few grams) or when there is a significant risk of dust generation, a face shield must be worn in addition to chemical splash goggles.[1][2][3] This provides a secondary barrier, protecting the entire face from contact.

The SDS specifies "protective gloves," but material choice is critical for halogenated aromatic compounds.[1] Disposable nitrile gloves, while common in labs, are intended for incidental splashes and may not offer sufficient protection for extended handling.[2][4]

Glove MaterialSuitability for Aromatic/Halogenated CompoundsRationale & Use Case
Nitrile Good (for incidental contact) Offers good general chemical resistance and dexterity. Ideal for brief handling and transfer of small quantities. Immediately replace if contamination is suspected.[4][5]
Neoprene Good to Excellent Provides robust protection against acids, bases, and a range of organic compounds. A better choice for extended handling or when cleaning up spills.[6][7][8]
Butyl Rubber Poor to Fair While excellent for many ketones and esters, it performs poorly with most aromatic and halogenated hydrocarbons and is not recommended for this compound.[7][9]
Viton® (Fluorocarbon) Excellent Offers the highest level of resistance to aromatic and chlorinated solvents. Recommended for high-risk procedures or when handling large quantities where exposure risk is elevated.[4][10]

Operational Directive: For routine, small-scale use, double-gloving with nitrile gloves is a practical approach. For any procedure involving larger quantities or extended handling, neoprene or Viton® gloves are the authoritative choice. Always check gloves for rips or punctures before use.[4]

  • Flame-Resistant Lab Coat: A standard cotton/polyester lab coat, fully fastened, is the minimum requirement.[2][11]

  • Chemical-Resistant Apron: When handling quantities greater than 1 liter (in solution) or during procedures with a high splash potential, a plastic or rubber apron should be worn over the lab coat.[11]

The primary physical hazard of this compound is its solid, powdered form, which can easily become airborne.[12]

  • Engineering Controls: The first and most critical step is to handle this chemical within a properly functioning chemical fume hood.[13][14] This engineering control is designed to capture and vent chemical vapors and dust away from your breathing zone.

  • Respirator Selection: In the rare event that work cannot be conducted within a fume hood or if significant dust is generated during transfer, respiratory protection is required. For a non-oil-based particulate like this, a NIOSH-approved N95 respirator is the appropriate choice.[1][15][16][17] The "N" indicates it is not resistant to oil, and "95" means it filters at least 95% of airborne particles.

Procedural Workflow: A Step-by-Step Operational Plan

This workflow integrates the PPE selection into a logical sequence of operations, from preparation to disposal.

Workflow Diagram: Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 1. Hazard Review (Consult SDS) prep2 2. Assemble PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 3. Designate Work Area (Chemical Fume Hood) prep2->prep3 handle1 4. Don PPE prep3->handle1 handle2 5. Weigh/Transfer Chemical (Inside Fume Hood) handle1->handle2 handle3 6. Close Primary Container handle2->handle3 clean1 7. Decontaminate Work Surface handle3->clean1 clean2 8. Segregate Waste (Halogenated Organics) clean1->clean2 clean3 9. Doff PPE (Gloves Last) clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: A procedural workflow for the safe handling of this compound.

Emergency & Disposal Protocols

Accidents happen. A prepared response is critical to mitigate them.

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large (over ~500 grams), evacuate the immediate area.[18][19]

  • Assess the Hazard: Evaluate the extent of the spill and ensure you have the correct PPE before attempting cleanup.

  • Contain the Spill: For a solid powder, do NOT use a dry sweeping method, as this will aerosolize the irritant dust.[3][20]

  • Cleanup Procedure:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Alternatively, carefully wet the powder with a suitable solvent (if compatible) and wipe with a damp cloth or sorbent pads.[13]

    • Carefully scoop the material into a designated, compatible waste container.[20]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[13]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[19]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][21]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

As a halogenated organic compound, this compound and any materials contaminated with it must not be disposed of in standard trash or down the drain.[22]

  • Waste Segregation: Collect all waste (residual chemical, contaminated PPE, and cleanup materials) in a dedicated container labeled "Halogenated Organic Waste."[23][24][25]

  • Container Management: Ensure the waste container is made of a compatible material, is kept tightly sealed when not in use, and is stored in a designated satellite accumulation area.[25][26]

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1]

By adhering to this comprehensive plan, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of your laboratory environment.

References

  • NIOSH (1996). NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. DHHS (NIOSH) Publication Number 96-101. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators. Available at: [Link]

  • CDC Stacks. NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. Available at: [Link]

  • University of Toronto, Environmental Health & Safety (2004). Standard for Protective Clothing: Selection and Use. Available at: [Link]

  • Occupational Safety and Health Administration. eTool: Respiratory Protection - Respirator Selection. Available at: [Link]

  • Florida State University, Emergency Management. Chemical Spills. Available at: [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. Available at: [Link]

  • University of Michigan-Dearborn. Irritant Chemicals. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.